1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione 1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC14956827
InChI: InChI=1S/C26H29NO6/c1-15(2)32-12-6-11-27-23(17-8-10-20(30-4)21(14-17)31-5)22-24(28)18-13-16(3)7-9-19(18)33-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3
SMILES:
Molecular Formula: C26H29NO6
Molecular Weight: 451.5 g/mol

1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

CAS No.:

Cat. No.: VC14956827

Molecular Formula: C26H29NO6

Molecular Weight: 451.5 g/mol

* For research use only. Not for human or veterinary use.

1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione -

Specification

Molecular Formula C26H29NO6
Molecular Weight 451.5 g/mol
IUPAC Name 1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione
Standard InChI InChI=1S/C26H29NO6/c1-15(2)32-12-6-11-27-23(17-8-10-20(30-4)21(14-17)31-5)22-24(28)18-13-16(3)7-9-19(18)33-25(22)26(27)29/h7-10,13-15,23H,6,11-12H2,1-5H3
Standard InChI Key KTINBNQMDCWQHX-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC

Introduction

1-(3,4-Dimethoxyphenyl)-7-methyl-2-[3-(propan-2-yloxy)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a synthetic organic compound with the PubChem CID: 3539886. It is a heterocyclic molecule characterized by its chromeno-pyrrole core structure and functionalized side chains. The compound's molecular formula is C26H29NO6C_{26}H_{29}NO_6, with a molecular weight of 451.5 g/mol .

This compound's unique structure suggests potential applications in medicinal chemistry, particularly as a candidate for drug development due to its functional groups and heterocyclic framework.

Structural Features

2.1 Molecular Structure

  • Core Framework: The compound consists of a chromeno[2,3-c]pyrrole scaffold.

  • Substituents:

    • A dimethoxyphenyl group at position 1.

    • A methyl group at position 7.

    • A propan-2-yloxypropyl chain at position 2.

  • Functional Groups: Methoxy groups on the phenyl ring and carbonyl functionalities on the pyrrole ring.

2.2 Chemical Identifiers

IdentifierValue
IUPAC Name1-(3,4-dimethoxyphenyl)-7-methyl-2-(3-propan-2-yloxypropyl)-1H,2H,3H,9H-chromeno[2,3-c]pyrrole-3,9-dione
InChI KeyKTINBNQMDCWQHX-UHFFFAOYSA-N
SMILESCC1=CC2=C(C=C1)OC3=C(C2=O)C(N(C3=O)CCCOC(C)C)C4=CC(=C(C=C4)OC)OC

Synthesis

While specific synthesis routes for this compound are not detailed in the available literature, its structure suggests it could be synthesized via:

  • Chromene Formation: Cyclization of a phenolic precursor with an aldehyde or ketone.

  • Pyrrole Substitution: Introduction of the pyrrole ring via condensation reactions.

  • Functionalization: Addition of side chains through alkylation or etherification.

Potential Applications

5.1 Medicinal Chemistry
The chromeno-pyrrole scaffold is often associated with bioactivity:

  • Anticancer Potential: Heterocyclic compounds with similar frameworks have shown cytotoxic activity against tumor cells.

  • Anti-inflammatory Properties: Methoxyphenyl groups are known to enhance anti-inflammatory effects.

5.2 Drug Development
The functional groups present in this compound suggest potential as a lead molecule for:

  • Enzyme inhibition (e.g., kinases or oxidoreductases).

  • Receptor modulation (e.g., GPCRs).

Research Gaps and Future Directions

Despite its promising structure:

  • No specific biological activity data for this compound is available.

  • Further studies are needed to evaluate its pharmacological properties, including:

    • Binding affinities.

    • Toxicity profiles.

    • Metabolic stability.

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